molecular formula C19H41NO3 B12670737 2,2'-[[3-(Dodecyloxy)propyl]imino]bisethanol CAS No. 31611-18-4

2,2'-[[3-(Dodecyloxy)propyl]imino]bisethanol

Katalognummer: B12670737
CAS-Nummer: 31611-18-4
Molekulargewicht: 331.5 g/mol
InChI-Schlüssel: RUDHWNPRHPXUGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-[[3-(Dodecyloxy)propyl]imino]bisethanol is a chemical compound with the molecular formula C19H41NO3 and a molecular weight of 331.53 g/mol . It is known for its unique structure, which includes a dodecyloxy group attached to a propyl chain, linked to an imino group and bisethanol moieties. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[[3-(Dodecyloxy)propyl]imino]bisethanol typically involves the reaction of dodecyloxypropylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the imino linkage and the bisethanol structure .

Industrial Production Methods

In industrial settings, the production of 2,2’-[[3-(Dodecyloxy)propyl]imino]bisethanol is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-[[3-(Dodecyloxy)propyl]imino]bisethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,2’-[[3-(Dodecyloxy)propyl]imino]bisethanol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2’-[[3-(Dodecyloxy)propyl]imino]bisethanol involves its interaction with lipid bilayers and membrane proteins. The dodecyloxy group facilitates the insertion of the compound into lipid membranes, while the imino and bisethanol moieties interact with polar head groups of lipids and proteins. This interaction can alter membrane fluidity and permeability, affecting various cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2’-[[3-(Dodecyloxy)ethyl]imino]bisethanol: Similar structure but with an ethyl linkage instead of a propyl chain.

    2,2’-[[3-(Dodecyloxy)butyl]imino]bisethanol: Contains a butyl chain instead of a propyl chain.

    2,2’-[[3-(Dodecyloxy)methyl]imino]bisethanol: Features a methyl group in place of the propyl chain.

Uniqueness

2,2’-[[3-(Dodecyloxy)propyl]imino]bisethanol is unique due to its specific propyl linkage, which provides distinct physicochemical properties compared to its analogs. This unique structure enhances its effectiveness as a surfactant and its ability to interact with lipid membranes, making it particularly valuable in applications requiring precise control over membrane dynamics .

Eigenschaften

CAS-Nummer

31611-18-4

Molekularformel

C19H41NO3

Molekulargewicht

331.5 g/mol

IUPAC-Name

2-[3-dodecoxypropyl(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C19H41NO3/c1-2-3-4-5-6-7-8-9-10-11-18-23-19-12-13-20(14-16-21)15-17-22/h21-22H,2-19H2,1H3

InChI-Schlüssel

RUDHWNPRHPXUGX-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCOCCCN(CCO)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.